molecular formula C9H12BClO3 B1428543 (4-(3-Chloropropoxy)phenyl)boronic acid CAS No. 1182283-83-5

(4-(3-Chloropropoxy)phenyl)boronic acid

Cat. No. B1428543
M. Wt: 214.45 g/mol
InChI Key: QEPYXWNDHGBFQI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

CPPB has a molecular formula of C9H12BClO3. The structure of boronic acids can exist as a monomer, dimer (anhydride), or cyclic trimer, depending on the substitution pattern .


Chemical Reactions Analysis

Boronic acids, including CPPB, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They are known for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives similar to (4-(3-Chloropropoxy)phenyl)boronic acid, have been employed for optical modulation and saccharide recognition. A study by Mu et al. (2012) demonstrated the use of phenyl boronic acids conjugated with polyethylene glycol to enable aqueous dispersion of single-walled carbon nanotubes, which quench near-infrared fluorescence in response to saccharide binding. This study provides insights into the structure-function relationship between phenyl boronic acid derivatives and their ability to modulate optical properties and recognize saccharides selectively (Mu et al., 2012).

Synthesis and Structural Analysis

Phenyl boronic acids act as important intermediates and building blocks in chemistry due to their applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. Zhang et al. (2017) synthesized two new derivatives of phenyl boronic acids incorporating an aminophosphonic acid group, showcasing new opportunities for application and structural analysis of these multifunctional compounds (Zhang et al., 2017).

Electrochemical Borylation of Carboxylic Acids

Barton et al. (2021) described an electrochemical method for converting carboxylic acids to boronic acids, presenting a simple and scalable approach for synthesizing boronic acid derivatives. This method's broad substrate scope and ease of scaling demonstrate its potential for producing complex molecules, including pharmaceuticals (Barton et al., 2021).

Fluorescence Quenching and Sensor Development

Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols. Their study on 5-chloro-2-methoxy phenyl boronic acid and similar compounds provides insights into developing fluorescent sensors and understanding the influence of different substituents and environments on boronic acid derivatives' optical properties (Geethanjali et al., 2015).

Future Directions

Boronic acids, including CPPB, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

[4-(3-chloropropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPYXWNDHGBFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chloropropoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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